molecular formula C22H28N5O6P B12925441 5'-O-Benzoyl-2',3'-dideoxy-3'-[(diethoxyphosphoryl)methyl]adenosine CAS No. 90012-86-5

5'-O-Benzoyl-2',3'-dideoxy-3'-[(diethoxyphosphoryl)methyl]adenosine

Cat. No.: B12925441
CAS No.: 90012-86-5
M. Wt: 489.5 g/mol
InChI Key: ZBDRRGYGDIMDNG-KZNAEPCWSA-N
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Description

((2S,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-((diethoxyphosphoryl)methyl)tetrahydrofuran-2-yl)methyl benzoate is a complex organic compound that features a purine base, a tetrahydrofuran ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2S,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-((diethoxyphosphoryl)methyl)tetrahydrofuran-2-yl)methyl benzoate typically involves multiple steps:

    Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and glycine.

    Construction of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.

    Attachment of the Diethoxyphosphoryl Group: This can be achieved through a phosphorylation reaction using diethyl phosphite.

    Esterification with Benzoic Acid: The final step involves the esterification of the intermediate with benzoic acid to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the purine base and the tetrahydrofuran ring.

    Reduction: Reduction reactions can target the benzoate ester and the diethoxyphosphoryl group.

    Substitution: Nucleophilic substitution reactions can occur at the purine base and the benzoate ester.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the purine base can lead to the formation of oxopurines, while reduction of the benzoate ester can yield the corresponding alcohol.

Scientific Research Applications

Chemistry

In chemistry, ((2S,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-((diethoxyphosphoryl)methyl)tetrahydrofuran-2-yl)methyl benzoate is used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying reaction mechanisms.

Biology

In biological research, this compound can be used to study the interactions between purine bases and other biomolecules. It can also be used in the development of nucleoside analogs for therapeutic applications.

Medicine

In medicine, ((2S,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-((diethoxyphosphoryl)methyl)tetrahydrofuran-2-yl)methyl benzoate has potential applications as an antiviral or anticancer agent. Its ability to interact with nucleic acids makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals. Its unique structure makes it a valuable intermediate in various synthetic processes.

Mechanism of Action

The mechanism of action of ((2S,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-((diethoxyphosphoryl)methyl)tetrahydrofuran-2-yl)methyl benzoate involves its interaction with nucleic acids. The purine base can form hydrogen bonds with nucleotides, potentially disrupting DNA or RNA function. The diethoxyphosphoryl group can also participate in phosphorylation reactions, affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar purine base.

    Tenofovir: An antiviral drug with a similar diethoxyphosphoryl group.

    Zidovudine: An antiretroviral medication with a similar nucleoside structure.

Uniqueness

What sets ((2S,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-((diethoxyphosphoryl)methyl)tetrahydrofuran-2-yl)methyl benzoate apart is its combination of a purine base, a tetrahydrofuran ring, and a benzoate ester. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

90012-86-5

Molecular Formula

C22H28N5O6P

Molecular Weight

489.5 g/mol

IUPAC Name

[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-(diethoxyphosphorylmethyl)oxolan-2-yl]methyl benzoate

InChI

InChI=1S/C22H28N5O6P/c1-3-31-34(29,32-4-2)12-16-10-18(27-14-26-19-20(23)24-13-25-21(19)27)33-17(16)11-30-22(28)15-8-6-5-7-9-15/h5-9,13-14,16-18H,3-4,10-12H2,1-2H3,(H2,23,24,25)/t16-,17-,18-/m1/s1

InChI Key

ZBDRRGYGDIMDNG-KZNAEPCWSA-N

Isomeric SMILES

CCOP(=O)(C[C@H]1C[C@@H](O[C@@H]1COC(=O)C2=CC=CC=C2)N3C=NC4=C(N=CN=C43)N)OCC

Canonical SMILES

CCOP(=O)(CC1CC(OC1COC(=O)C2=CC=CC=C2)N3C=NC4=C(N=CN=C43)N)OCC

Origin of Product

United States

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